Fenclofenac Ethyl Ester
Description
Fenclofenac Ethyl Ester (CAS: 86308-84-1) is an ethyl ester derivative of Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class. Fenclofenac itself (CAS: 34645-84-6) is structurally related to diclofenac and exhibits anti-inflammatory, analgesic, and antipyretic properties by inhibiting cyclooxygenase (COX) enzymes . The ethyl ester form is primarily used as an impurity reference material in pharmaceutical quality control, ensuring the purity and stability of Fenclofenac formulations . Its molecular formula is C₁₆H₁₄Cl₂O₃, derived from the parent compound by esterification of the carboxylic acid group with ethanol.
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16(19)9-11-5-3-4-6-14(11)21-15-8-7-12(17)10-13(15)18/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMOXAWKYALFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenclofenac Ethyl Ester can be synthesized through the esterification of fenclofenac with ethanol in the presence of an acid catalyst. The reaction typically involves heating fenclofenac and ethanol with concentrated sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions: Fenclofenac Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to fenclofenac and ethanol in the presence of an acid or base.
Transesterification: It can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Common reagents include alcohols and catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Fenclofenac and ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Fenclofenac Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of esterification and hydrolysis reactions.
Biology: The compound is studied for its anti-inflammatory and immunosuppressive properties.
Medicine: It is investigated for its potential use in treating inflammatory conditions and pain management.
Industry: this compound is used in the formulation of pharmaceutical products due to its stability and efficacy.
Mechanism of Action
Fenclofenac Ethyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound primarily targets COX-2, which is responsible for the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of Fenclofenac Ethyl Ester and other ethyl esters or NSAID-related compounds:
Key Observations:
- Chlorine Substituents : this compound and its methyl ester analog are unique in their dichlorophenyl groups, which enhance their anti-inflammatory activity by modulating COX inhibition .
- Solubility : Compared to DHA Ethyl Ester (high solubility in polar solvents), this compound has lower aqueous solubility due to hydrophobic chlorine atoms .
- Applications: While Fenclofenac derivatives are used in pharmaceuticals, other esters (e.g., Ethyl 3-Phenylglycidate) serve non-medicinal roles in food or fragrance industries .
Anti-Inflammatory Activity:
This compound shares pharmacological properties with Fenclofenac, including COX-1/COX-2 inhibition. In contrast, DHA Ethyl Ester exerts anti-inflammatory effects via modulation of omega-3 fatty acid metabolism, reducing pro-inflammatory eicosanoids .
Stability and Impurity Profiles
This compound is more stable than its methyl ester counterpart due to the longer alkyl chain, reducing hydrolysis rates in storage . Impurity studies highlight its role in detecting degradation products in Fenclofenac formulations, ensuring compliance with regulatory standards .
Research Findings and Data
- Synthetic Efficiency : Heterogeneous catalysts (e.g., CuClPPh₃ on Amberlyst A21) improve yields in aryl ether synthesis, relevant for NSAID derivatives like Fenclofenac .
Biological Activity
Fenclofenac ethyl ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) fenclofenac, exhibits significant biological activity, particularly in anti-inflammatory and endocrine modulation contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its ester functional group, which influences its pharmacokinetic properties compared to its parent compound, fenclofenac. The structural formula can be represented as follows:
This compound is known for its enhanced lipophilicity, which may lead to improved absorption and bioavailability.
Anti-inflammatory Activity
this compound exhibits potent anti-inflammatory properties. Studies have demonstrated that it inhibits the cyclooxygenase (COX) enzyme activity, leading to decreased synthesis of prostaglandins, which are mediators of inflammation. This mechanism is crucial in treating conditions characterized by chronic inflammation.
Endocrine Modulation
Research has shown that fenclofenac can affect thyroid hormone binding. In a clinical study involving male volunteers, fenclofenac was found to competitively inhibit the binding of thyroxine (T4) and triiodothyronine (T3) to thyroxine-binding globulin (TBG). This resulted in significant reductions in serum concentrations of these hormones, suggesting a potential impact on thyroid function .
Case Studies and Clinical Findings
-
Thyroid Function Study
A 4-week clinical trial assessed the effects of fenclofenac on thyroid function in eight male participants. The results indicated: Following treatment cessation, hormone levels returned to baseline within four weeks. -
Cocrystal Formation Study
Another investigation focused on the cocrystallization of this compound with diclofenac acid. The study revealed:
Biological Activity Summary Table
Research Implications
The biological activity of this compound suggests potential applications beyond traditional NSAID use. Its ability to modulate thyroid hormone levels indicates possible therapeutic roles in endocrine disorders. Additionally, its enhanced stability and efficacy when formulated as a cocrystal could lead to novel drug delivery systems that maximize therapeutic outcomes while minimizing side effects.
Q & A
Q. What are the established synthetic pathways for Fenclofenac Ethyl Ester, and how do reaction conditions influence yield and purity?
this compound (CAS: 863) is synthesized via esterification of Fenclofenac using ethanol under acidic or enzymatic catalysis. Key variables include temperature, molar ratios, and catalyst type. For example, enzymatic methods (e.g., lipase-catalyzed acidolysis using Novozym® 435) can achieve >90% yield under optimized conditions (40–60°C, 24–48 hrs) . Impurities like unreacted Fenclofenac or byproducts (e.g., methyl esters) require monitoring via HPLC or GC-MS. Central composite design (CCD) is recommended for optimizing parameters .
Q. How is this compound characterized analytically, and what validation criteria ensure reproducibility?
Standard methods include:
- GC-MS : Kovats Retention Indices (RI) for identification (e.g., RI 1312–1677 on OV101/DB5 columns) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : 2nd-derivative absorbance spectroscopy (0–100°C range) to study thermal stability .
Validation requires adherence to ICH guidelines (linearity, LOD/LOQ, precision) and SI units for reporting .
Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?
Use cell-based assays (e.g., COX-1/COX-2 inhibition in RAW 264.7 macrophages) to evaluate anti-inflammatory activity. Dose-response curves (1–100 µM) and IC50 calculations should follow OECD protocols. Include controls (e.g., indomethacin) and validate with triplicate runs .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl ester vs. methyl ester) alter Fenclofenac’s pharmacokinetics and bioactivity?
Comparative studies using isotopic labeling (e.g., 14C-Fenclofenac derivatives) reveal ethyl esters exhibit prolonged plasma half-life (t1/2 = 8–12 hrs) due to slower esterase hydrolysis vs. methyl esters (t1/2 = 3–5 hrs). Molecular docking studies suggest ester chain length impacts COX-2 binding affinity (ΔG = −9.2 kcal/mol for ethyl vs. −8.5 kcal/mol for methyl) .
Q. What statistical approaches resolve contradictions in this compound’s toxicity data across studies?
Meta-analysis of conflicting data (e.g., hepatotoxicity in rodent models) should employ fixed/random-effects models. Adjust for covariates like dose (mg/kg), exposure duration, and species-specific metabolic pathways. Sensitivity analysis can identify outliers, while Bayesian methods quantify uncertainty .
Q. How can enzymatic synthesis of this compound be scaled while maintaining enantiomeric purity?
Fixed-bed reactors with immobilized lipases (e.g., Candida antarctica) enable continuous production. Key parameters:
- Temperature : 50°C (optimal enzyme activity).
- Flow rate : 0.5 mL/min to prevent leaching.
- Solvent : tert-butanol minimizes byproducts.
Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .
Methodological Challenges
Q. What experimental designs address low bioavailability of this compound in preclinical studies?
Use a crossover design with pharmacokinetic sampling at 0, 2, 4, 8, 12, 24 hrs. Formulate with absorption enhancers (e.g., Labrasol®) and compare AUC(0–24) between oral and intravenous routes. Non-compartmental analysis (NCA) calculates bioavailability (F = AUC_oral/AUC_IV × 100%) .
Q. How should researchers mitigate batch-to-batch variability in this compound synthesis?
Implement Quality-by-Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Purity (>98%), residual solvents (<500 ppm).
- Process Controls : In-line FTIR for real-time monitoring.
- Design Space : Define acceptable ranges for temperature (±2°C), pH (±0.5) .
Data Interpretation and Reporting
Q. What criteria validate this compound’s mechanism of action in complex biological systems?
Combine orthogonal assays:
Q. How can conflicting data on this compound’s metabolic pathways be reconciled?
Use stable isotope tracers (e.g., 13C-ethyl group) and LC-HRMS to identify metabolites. Compare human liver microsomes vs. rodent models. Pathway analysis tools (e.g., MetaboAnalyst) map hepatic vs. extrahepatic metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
